

TA-01 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TA-01

Cat. No.: B611111

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In-Depth Technical Guide to TA-01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **TA-01**, detailing its chemical properties, biological activities, and its roles in cardiomyocyte differentiation and kinase inhibition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of stem cell biology, cardiology, and drug discovery.

Core Properties of TA-01

TA-01 is a small molecule with a significant impact on cellular signaling pathways, primarily known for its ability to induce the differentiation of cardiomyocytes from pluripotent stem cells. It also functions as a potent inhibitor of Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK).

Physicochemical Data

The key quantitative data for **TA-01** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₂ F ₃ N ₃	[1][2][3][4][5]
Molecular Weight	351.32 g/mol	[2][5]
CAS Number	1784751-18-3	[1]

Biological Activity and Mechanism of Action

TA-01 exhibits a dual activity that makes it a valuable tool in cellular research. It is recognized as an inducer of cardiomyocyte differentiation and a potent inhibitor of key cellular kinases.

Kinase Inhibition

TA-01 is a potent inhibitor of both Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK). The IC₅₀ values, which represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, are presented below.

Target Kinase	IC ₅₀
CK1ε	6.4 nM
CK1δ	6.8 nM
p38α MAPK	6.7 nM

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **TA-01**. These protocols are based on established and widely used techniques in the field.

Cardiomyocyte Differentiation from Pluripotent Stem Cells (PSCs)

This protocol outlines a general method for inducing cardiomyocyte differentiation from human pluripotent stem cells using small molecules to modulate the Wnt signaling pathway. **TA-01** can

be effectively utilized in this process due to its inhibitory effect on CK1, a key component of the Wnt pathway.

Materials:

- Human pluripotent stem cells (hPSCs)
- Essential 8™ Medium
- Geltrex™ LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix
- PSC Cardiomyocyte Differentiation Medium A
- PSC Cardiomyocyte Differentiation Medium B
- Cardiomyocyte Maintenance Medium
- **TA-01** (dissolved in DMSO)
- 12-well cell culture plates

Procedure:

- Cell Seeding:
 - Coat a 12-well plate with Geltrex™ for at least 1 hour at 37°C.
 - Seed hPSCs in Essential 8™ Medium to achieve 30-70% confluency within 3-4 days. Optimal seeding density should be determined empirically for each PSC line.
- Initiation of Differentiation (Day 0):
 - When cells reach the target confluency, replace the medium with Cardiomyocyte Differentiation Medium A.
- Cardiac Mesoderm Specification (Day 2):
 - Aspirate the medium and replace it with Cardiomyocyte Differentiation Medium B. At this stage, a small molecule inhibitor of the Wnt pathway is typically introduced. Based on its

known function, **TA-01** would be added at this step to inhibit CK1 and promote cardiac specification. The optimal concentration of **TA-01** should be determined, but a starting point could be in the low micromolar range.

- Cardiomyocyte Maturation (Day 4 onwards):
 - Replace the medium with Cardiomyocyte Maintenance Medium.
 - Continue to culture the cells, replacing the medium every 2-3 days. Beating cardiomyocytes can typically be observed starting from day 7-10.
- Purification (Optional):
 - To obtain a highly purified population of cardiomyocytes, the culture can be switched to a glucose-depleted medium. Cardiomyocytes are able to survive by metabolizing lactate, while most other cell types are eliminated.

p38 MAPK Activity Assay

This protocol describes a non-radioactive, in vitro kinase assay to measure the activity of p38 MAPK and the inhibitory effect of compounds like **TA-01**. This assay relies on the immunoprecipitation of active p38 MAPK and the subsequent detection of the phosphorylation of a specific substrate, ATF2.

Materials:

- Cell lysate containing active p38 MAPK
- Anti-p38 MAP Kinase antibody
- Protein A affinity gel beads (e.g., EZview™ Red Protein A Affinity Gel)
- Assay Buffer for Kinase Activity (containing ATP)
- Recombinant ATF2 substrate
- **TA-01** or other p38 MAPK inhibitors

- Wash Buffer
- SDS sample buffer
- Anti-phospho-ATF2 (pThr69,71) antibody, peroxidase-conjugated
- Chemiluminescent peroxidase substrate
- Western blotting equipment

Procedure:

- Immunoprecipitation of p38 MAPK:
 - Incubate cell lysate (200-500 µg of protein) with anti-p38 MAP Kinase antibody for 1-2 hours at 4°C.
 - Add equilibrated Protein A affinity gel beads and incubate for another 1-2 hours at 4°C with gentle mixing.
 - Centrifuge to pellet the beads and wash them three times with Wash Buffer.
- Kinase Reaction:
 - Resuspend the bead pellet in Assay Buffer for Kinase Activity.
 - Add the recombinant ATF2 substrate.
 - For inhibition studies, pre-incubate the bead-antibody-kinase complex with various concentrations of **TA-01** for 10-20 minutes before adding the substrate.
 - Incubate the reaction mixture at 30°C for 30 minutes.
- Termination and Sample Preparation:
 - Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
 - Centrifuge to pellet the beads, and collect the supernatant.

- Detection of Phosphorylated ATF2:
 - Separate the proteins in the supernatant by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and then incubate it with the anti-phospho-ATF2 peroxidase-conjugated antibody.
 - Wash the membrane and detect the signal using a chemiluminescent substrate. The intensity of the signal corresponding to phosphorylated ATF2 is inversely proportional to the inhibitory activity of **TA-01**.

Casein Kinase 1 (CK1) Activity Assay

This protocol outlines a method for measuring CK1 activity using a radioactive in vitro assay. The principle is based on the transfer of a radiolabeled phosphate group from [γ - ^{32}P]ATP to a specific CK1 substrate.

Materials:

- Purified CK1 enzyme or cell lysate containing CK1
- Casein Kinase I phosphopeptide substrate
- Assay Buffer for Casein Kinase Activity 5X
- [γ - ^{32}P]ATP
- **TA-01** or other CK1 inhibitors
- Enzyme Dilution Buffer
- P81 cellulose phosphate paper
- 10% Trichloroacetic acid (TCA) solution
- Ethanol and Acetone
- Scintillation counter

Procedure:

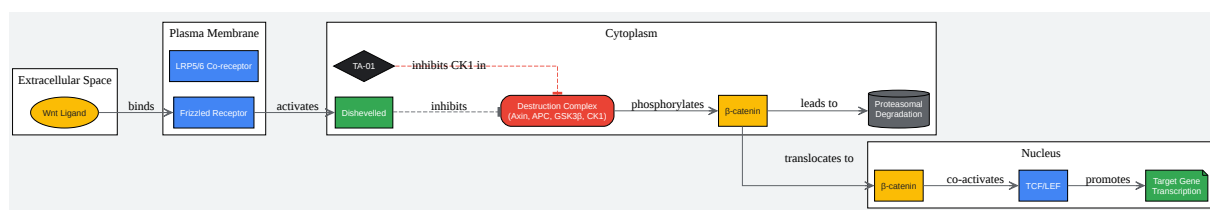
- Reaction Setup:
 - Prepare a reaction mixture containing Assay Buffer, the CK1 substrate, and the enzyme sample (purified CK1 or cell lysate).
 - For inhibition studies, pre-incubate the enzyme with various concentrations of **TA-01** for 10-20 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding a solution containing $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Incubate the samples at 37°C for 10-15 minutes.
- Termination and Substrate Capture:
 - Stop the reaction by spotting a portion of the reaction mixture onto a P81 cellulose phosphate paper square. The phosphorylated substrate will bind to the paper.
- Washing:
 - Wash the P81 paper squares extensively with 10% TCA solution to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Perform subsequent washes with ethanol and acetone to remove the TCA.
- Quantification:
 - Dry the paper squares and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the CK1 activity. The reduction in radioactivity in the presence of **TA-01** indicates its inhibitory effect.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by **TA-01**.

Wnt/ β -catenin Signaling Pathway and the Role of TA-01

This pathway is crucial for cell fate decisions, including cardiomyocyte differentiation. In the absence of a Wnt signal, a "destruction complex" that includes CK1 phosphorylates β -catenin, targeting it for degradation. **TA-01** inhibits CK1, leading to the stabilization and nuclear translocation of β -catenin, which then activates target genes involved in differentiation.

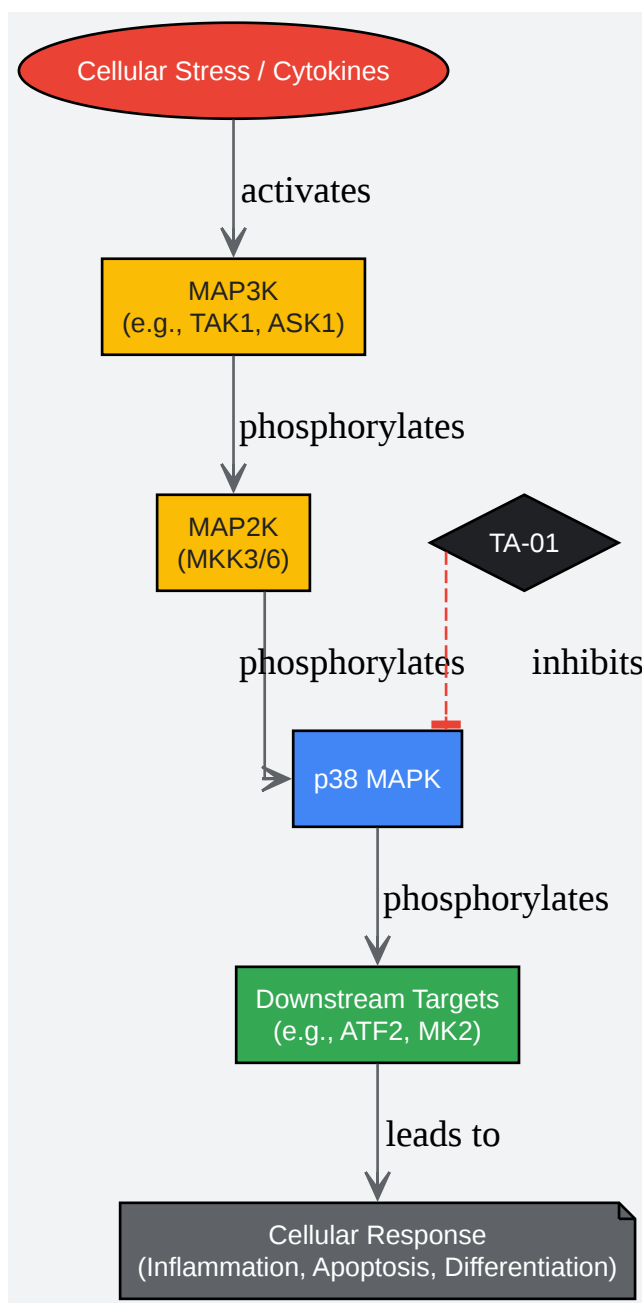


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Caption: Wnt/ β -catenin pathway showing **TA-01**'s inhibition of CK1.

p38 MAPK Signaling Pathway and Inhibition by TA-01

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and differentiation. It consists of a three-tiered kinase module. **TA-01** acts as a direct inhibitor of p38 MAPK, preventing the phosphorylation and activation of its downstream targets.



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Caption: p38 MAPK signaling cascade and its inhibition by **TA-01**.

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- To cite this document: BenchChem. [TA-01 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611111#ta-01-molecular-weight-and-formula>]

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